molecular formula C22H14FN5 B1667576 2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline CAS No. 916151-99-0

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

Cat. No. B1667576
M. Wt: 367.4 g/mol
InChI Key: NIRXBXIPHUTNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline” is a complex organic molecule that contains several interesting functional groups, including an indole ring, a fluorine atom, a methyl group, and a phenanthroline group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Scientific Research Applications

Antibacterial Activities and DNA Interaction

  • Antibacterial Properties

    Compounds related to imidazo-phenanthroline derivatives have demonstrated potent antibacterial activities against various microorganisms. These compounds, including variants of imidazo[4,5-f][1,10]phenanthroline, have shown effectiveness in inhibiting the growth of bacteria like Bacillus subtilis and Escherichia coli. Their structure-activity relationship indicates that antimicrobial activity varies with different substituents on the phenyl ring (Obali et al., 2020).

  • DNA Interaction

    These derivatives also exhibit DNA-cleavage activities. They can effectively bind to DNA due to their planar structure, which enables easy integration with the helical structure of DNA. This property is significant for applications in molecular biology and therapeutic research (Obali et al., 2020).

Photophysical and Electrochemical Properties

  • Solar Cell Applications

    Imidazo[4,5-f][1,10]phenanthroline derivatives, when used in ruthenium sensitizers for dye-sensitized solar cells, have shown enhanced performance. Fluoro-substitution in these compounds contributes to increased dye density on TiO2 and alters molecular packing, leading to improved solar conversion efficiency (Yu et al., 2013).

  • Luminescent Properties

    Europium complexes with fluorine-functionalized 1,10-phenanthroline ligands, including imidazo[4,5-f][1,10]phenanthroline derivatives, display higher photoluminescent efficiency and better thermodynamic stability. This is pivotal in the development of luminescent materials and optical devices (Zhang et al., 2009).

Sensing Applications

  • Ion Detection: An imidazo-phenanthroline scaffold has been used to create probes for the detection of ions like Fe(II) and Zn(II). These probes exhibit chromogenic and fluorogenic responses, making them useful in the field of analytical chemistry for the detection of specific ions in samples (Yoldas & Algi, 2015).

Photophysical and Electrochemical Properties in Complexes

  • Ruthenium Complexes: Imidazo[4,5-f][1,10]phenanthroline derivatives have been used to synthesize star-shaped trinuclear Ru(II) complexes. These complexes demonstrate unique photophysical and electrochemical properties, making them interesting for studies in photochemistry and material science (Samy & Alexander, 2011).

Chemical Synthesis and Structural Studies

  • Synthetic Methodologies

    The compound has been a focus in synthetic chemistry for creating novel derivatives. These derivatives are important for developing new materials with potential applications in various fields like nonlinear optics and coordination chemistry (Damavandi & Sandaroos, 2016).

  • Structural Characterization

    The synthesis of novel imidazo[4,5-f][1,10]phenanthroline derivatives involves detailed structural characterization, which is essential for understanding their properties and potential applications in fields like luminescence and anion recognition (Kapp et al., 2022).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRXBXIPHUTNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

CAS RN

916151-99-0
Record name APTO-253
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916151990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APTO-253
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name APTO-253
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB59MRW00U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Reactant of Route 2
Reactant of Route 2
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Reactant of Route 3
Reactant of Route 3
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Reactant of Route 4
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Reactant of Route 5
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Reactant of Route 6
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

Citations

For This Compound
1
Citations
N Kosiol, S Juranek, P Brossart… - Molecular …, 2021 - molecular-cancer.biomedcentral …
DNA and RNA can fold into a variety of alternative conformations. In recent years, a particular nucleic acid structure was discussed to play a role in malignant transformation and cancer …
Number of citations: 232 molecular-cancer.biomedcentral.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.